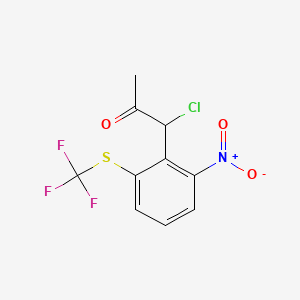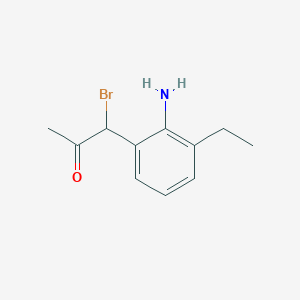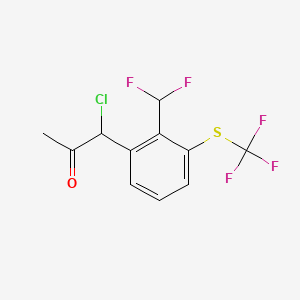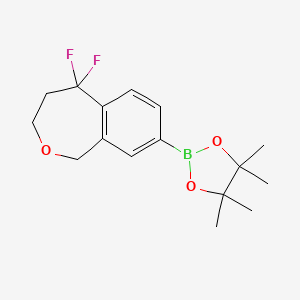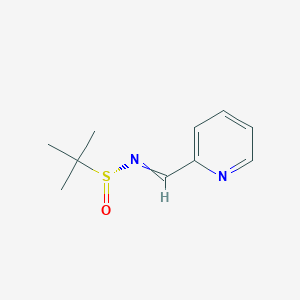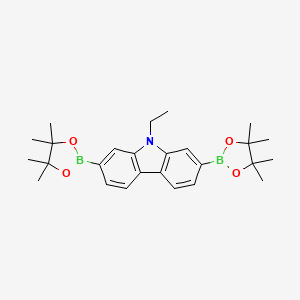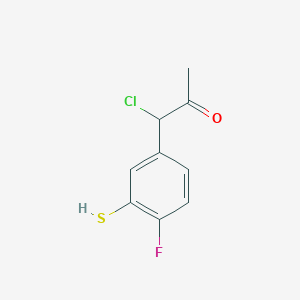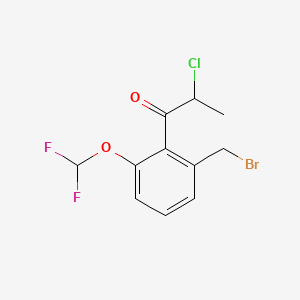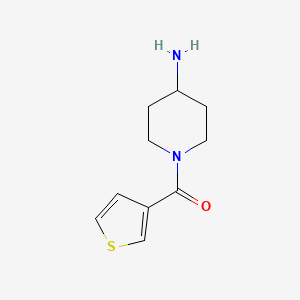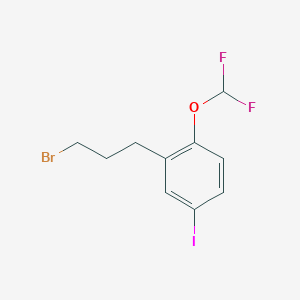
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene is an organic compound with a complex structure that includes bromine, fluorine, iodine, and methoxy groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene typically involves multiple steps, starting from simpler precursors. One common method involves the halogen exchange reaction, where a precursor compound undergoes substitution reactions to introduce the bromine, fluorine, and iodine atoms. The reaction conditions often include the use of metal halides, phase transfer catalysts, and specific solvents to facilitate the exchange reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The benzene ring can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene exerts its effects involves interactions with specific molecular targets. The bromine, fluorine, and iodine atoms can participate in various types of chemical bonding and interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions .
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene can be compared with similar compounds such as:
- 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene
- 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene
- 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene
These compounds share similar structural features but differ in the specific substituents attached to the benzene ring. The uniqueness of this compound lies in its specific combination of bromine, fluorine, and iodine atoms, which confer distinct chemical and physical properties .
Propiedades
Fórmula molecular |
C10H10BrF2IO |
|---|---|
Peso molecular |
390.99 g/mol |
Nombre IUPAC |
2-(3-bromopropyl)-1-(difluoromethoxy)-4-iodobenzene |
InChI |
InChI=1S/C10H10BrF2IO/c11-5-1-2-7-6-8(14)3-4-9(7)15-10(12)13/h3-4,6,10H,1-2,5H2 |
Clave InChI |
SUJIPVLTKHIRJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1I)CCCBr)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




